1H-Indole, 3,3'-methylenebis[5-fluoro-
Overview
Description
“1H-Indole, 3,3’-methylenebis[5-fluoro-” is a compound that is derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables such as broccoli, Brussels sprouts, cabbage, and kale . It and its parent compound, indole-3-carbinol, are under laboratory research to determine their possible biological properties, particularly in anti-cancer mechanisms .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular formula of “1H-Indole, 3,3’-methylenebis[5-fluoro-” is CHNO. Its average mass is 514.570 Da and its monoisotopic mass is 514.189270 Da .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³. Its boiling point is 804.2±65.0 °C at 760 mmHg. The vapour pressure is 0.0±3.0 mmHg at 25°C. The enthalpy of vaporization is 122.6±3.0 kJ/mol. The flash point is 440.2±34.3 °C. The index of refraction is 1.671. The molar refractivity is 150.7±0.5 cm³ .
Safety And Hazards
Future Directions
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
properties
IUPAC Name |
5-fluoro-3-[(5-fluoro-1H-indol-3-yl)methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBUKYWOUXBVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432334 | |
Record name | 1H-Indole, 3,3'-methylenebis[5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3,3'-methylenebis[5-fluoro- | |
CAS RN |
215997-93-6 | |
Record name | 1H-Indole, 3,3'-methylenebis[5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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